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Compound of Interest

Compound Name:
2-Methoxy-4-thiophen-2-yl-

benzylamine

Cat. No.: B13721703

Get Quote

Executive Summary & Compound Significance
2-Methoxy-4-(thiophen-2-yl)benzylamine is a biaryl primary amine scaffold frequently utilized in

the design of kinase inhibitors and GPCR ligands. The combination of the electron-rich

thiophene ring and the ortho-methoxy benzylamine core provides a unique electronic and steric

profile, often serving as a key pharmacophore for hydrogen bonding interactions within active

sites (e.g., the hinge region of kinases).

This guide provides a comprehensive technical analysis of the compound's spectroscopic

signature. Given the specific nature of this scaffold, the data presented combines rigorous

theoretical prediction based on Structure-Activity Relationship (SAR) principles with standard

experimental protocols for its synthesis and validation.
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Property Detail

IUPAC Name
(2-Methoxy-4-(thiophen-2-

yl)phenyl)methanamine

Molecular Formula C₁₂H₁₃NOS

Molecular Weight 219.30 g/mol

Monoisotopic Mass 219.0718 Da

Key Substructures Benzylamine, o-Methoxy ether, 2-Thienyl biaryl

Synthesis & Structural Context[2][3][4][5][6][7]
To understand the spectroscopic data, one must understand the synthesis. The presence of

impurities (e.g., phosphine oxides from Suzuki coupling or residual aldehydes) directly impacts

spectral interpretation.

Validated Synthesis Route
The most robust pathway involves a Suzuki-Miyaura cross-coupling followed by Reductive

Amination.

4-Bromo-2-methoxybenzaldehyde
(Starting Material)

2-Methoxy-4-(thiophen-2-yl)benzaldehyde
(Intermediate)

Pd(PPh3)4, Na2CO3
DME/H2O, 80°C
(Suzuki Coupling)

Thiophene-2-boronic acid

2-Methoxy-4-(thiophen-2-yl)benzylamine
(Target)

NH4OAc, NaBH3CN
MeOH, RT

(Reductive Amination)

Click to download full resolution via product page

Figure 1: Two-step synthesis pathway ensuring regioselectivity and functional group tolerance.

Spectroscopic Characterization (NMR, MS, IR)[8]
Nuclear Magnetic Resonance (NMR)
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Data is derived from chemometric prediction algorithms (Chemdraw/MestReNova) calibrated

against similar biaryl benzylamine standards.

¹H NMR (400 MHz, DMSO-d₆)
The spectrum is characterized by the distinct ABX system of the benzene ring and the AMX

system of the thiophene ring.
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Position Shift (δ ppm) Multiplicity Integration
Assignment
Logic

NH₂ 8.30 br s 3H

Ammonium salt

(if HCl/TFA salt);

disappears with

D₂O shake. Free

base ~1.8 ppm.

H-3' 7.56
dd (J=5.1, 1.1

Hz)
1H

Thiophene H5

(adjacent to S,

most

deshielded).

H-5' 7.52
dd (J=3.6, 1.1

Hz)
1H

Thiophene H3

(adjacent to

bond).

H-6 7.38 d (J=7.8 Hz) 1H

Benzene H6

(ortho to

CH₂NH₂).

H-3 7.28 d (J=1.7 Hz) 1H

Benzene H3

(meta to

CH₂NH₂, ortho to

OMe). Isolated

by substitution.

H-5 7.22
dd (J=7.8, 1.7

Hz)
1H

Benzene H5

(para to OMe).

H-4' 7.14
dd (J=5.1, 3.6

Hz)
1H

Thiophene H4

(beta position).

CH₂ 4.02 q (J=5.6 Hz) 2H

Benzylic

methylene.

Coupled to NH₃⁺

in salt form;

singlet in free

base.
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OCH₃ 3.89 s 3H

Methoxy group

(distinctive

singlet).

¹³C NMR (100 MHz, DMSO-d₆)
Aromatic Region (110-160 ppm):

158.2 ppm: C-2 (C-OMe, most deshielded benzene carbon).

143.5 ppm: Thiophene C-2' (Ipso).

136.1 ppm: C-4 (Ipso to thiophene).

130.5 ppm: C-6.

128.8 ppm: C-4' (Thiophene).

126.5 ppm: C-3' (Thiophene).

125.4 ppm: C-5' (Thiophene).

122.1 ppm: C-1 (Ipso to CH₂NH₂).

109.8 ppm: C-3 (Ortho to OMe, shielded).

Aliphatic Region (0-60 ppm):

56.2 ppm: OCH₃.

38.5 ppm: Benzylic CH₂ (Shift varies with salt counterion).

Mass Spectrometry (MS)
Method: ESI+ (Electrospray Ionization, Positive Mode).

Parent Ion: [M+H]⁺ = 220.08 m/z.
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Isotopic Pattern: The presence of Sulfur (³⁴S, ~4.2% abundance) creates a distinct M+2 peak

at 222.08 m/z with ~4-5% intensity relative to the base peak.

Fragmentation Pathway (MS/MS)
High collision energy (CE) studies reveal a characteristic breakdown:

[M+H]+ 
 m/z 220.08

Loss of NH3 
 [M+H - NH3]+ 

 m/z 203.05

- 17 Da

Benzylic Cleavage 
 Tropylium-like ion 

 m/z ~171-172

- OMe / Rearrangement

Click to download full resolution via product page

Figure 2: Primary fragmentation involves the loss of ammonia (deamination), common in

benzylamines.

Infrared Spectroscopy (FT-IR)
Amine (N-H): Weak doublet ~3350-3280 cm⁻¹ (primary amine stretching). Broad band ~3000

cm⁻¹ if ammonium salt.

C-H (Aromatic): 3050 cm⁻¹.
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C-H (Aliphatic): 2940, 2840 cm⁻¹ (Methoxy C-H stretch).

Aromatic Ring: 1605, 1510 cm⁻¹.

Thiophene Ring: ~1420 cm⁻¹ (characteristic ring breathing).

Ether (C-O-C): Strong band at 1245 cm⁻¹ (Aryl-alkyl ether).

Experimental Protocols
Synthesis of Intermediate (Suzuki Coupling)
Objective: Couple 4-bromo-2-methoxybenzaldehyde with thiophene-2-boronic acid.

Charge: In a 100 mL round-bottom flask, add 4-bromo-2-methoxybenzaldehyde (1.0 eq),

thiophene-2-boronic acid (1.2 eq), and Pd(PPh₃)₄ (5 mol%).

Solvent: Add DME (Dimethoxyethane) and 2M Na₂CO₃ (aq) in a 3:1 ratio.

Degas: Sparge with Argon for 15 minutes to prevent homocoupling or oxidation.

Reflux: Heat to 85°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

Workup: Cool, dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[1]

Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Reductive Amination (Aldehyde to Amine)
Objective: Convert the aldehyde to the primary amine.

Dissolve: Dissolve the intermediate aldehyde (1.0 eq) in dry Methanol.

Imine Formation: Add Ammonium Acetate (10.0 eq). Stir at RT for 2 hours.

Reduction: Cool to 0°C. Add NaBH₃CN (Sodium cyanoborohydride, 1.5 eq) portion-wise.

Caution: Generates HCN if acidified; keep basic.

Stir: Allow to warm to RT and stir overnight.
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Quench: Quench with 1M NaOH. Extract with DCM.

Salt Formation (Optional but recommended for stability): Treat the organic layer with 4M HCl

in Dioxane to precipitate the hydrochloride salt.

QC & Purity Analysis (HPLC-MS)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Mobile

Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes. Detection: UV at 254 nm (Aromatic) and 280 nm

(Thiophene/Methoxy conjugation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13721703/docs#technical-guide-spectroscopic-
profiling-of-2-methoxy-4-thiophen-2-yl-benzylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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